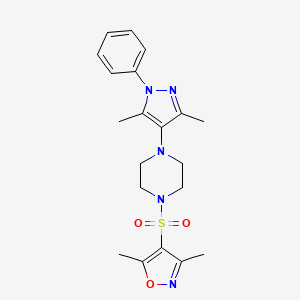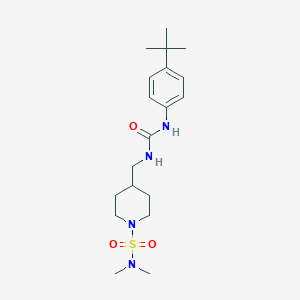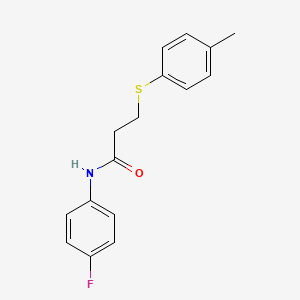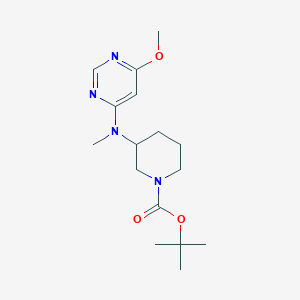
4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole, also known as CIMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CIMP has been found to possess unique properties that make it suitable for use in scientific research, particularly in the areas of biochemistry and physiology.
作用機序
The mechanism of action of 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific receptors and enzymes in the body. 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to interact with GABA receptors, which are involved in the regulation of anxiety and sleep. 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to have various biochemical and physiological effects in the body. In cancer cells, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to induce apoptosis, which leads to the death of cancer cells. In the brain, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to modulate the activity of GABA receptors, which may have implications for the treatment of anxiety and sleep disorders. In immune cells, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to modulate the activity of cytokines, which are involved in the regulation of the immune response.
実験室実験の利点と制限
One of the advantages of using 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole in lab experiments is its ability to selectively target specific receptors and enzymes in the body. This allows for more precise and targeted experiments. However, one of the limitations of using 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole in scientific research. One potential direction is the development of 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole-based therapies for cancer and autoimmune diseases. Another potential direction is the exploration of 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole's effects on the gut microbiome, which may have implications for the treatment of various gastrointestinal disorders. Additionally, the development of new synthesis methods for 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole may further expand its potential applications in scientific research.
合成法
The synthesis of 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole involves the reaction of 4-chloro-3-formyl-1-methyl-1H-pyrazole with isopropoxymethyl magnesium bromide, followed by the addition of acetic acid. The resulting product is then purified using chromatography techniques to obtain pure 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole.
科学的研究の応用
4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to have potential applications in various scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. In immunology, 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has been found to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
特性
IUPAC Name |
4-chloro-1-methyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-6(2)12-5-8-7(9)4-11(3)10-8/h4,6H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSYBUPKFPQNSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2373782.png)


![3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2373789.png)
![(Z)-methyl 2-(6-acetamido-2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2373791.png)
![Ethyl 4-[4,7,8-trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
![(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2373793.png)
![N-[2-(dimethylamino)ethyl]-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2373794.png)



![1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone](/img/structure/B2373798.png)
